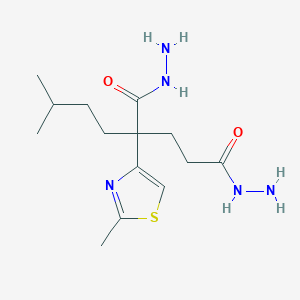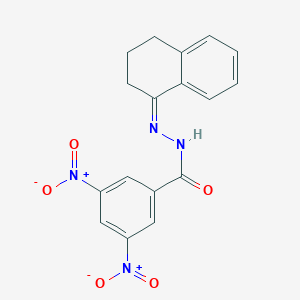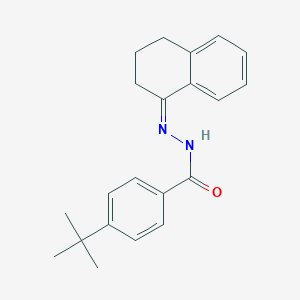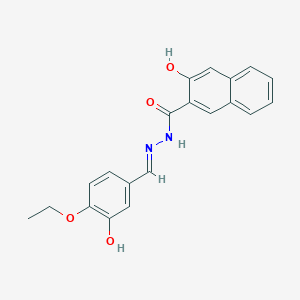![molecular formula C30H26N2O8 B448745 3-{[(Z)-2-(2,3-DIHYDRONAPHTHO[2,3-B][1,4]DIOXIN-2-YLCARBONYL)HYDRAZONO]METHYL}PHENYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B448745.png)
3-{[(Z)-2-(2,3-DIHYDRONAPHTHO[2,3-B][1,4]DIOXIN-2-YLCARBONYL)HYDRAZONO]METHYL}PHENYL 3,4,5-TRIMETHOXYBENZOATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(Z)-2-(2,3-DIHYDRONAPHTHO[2,3-B][1,4]DIOXIN-2-YLCARBONYL)HYDRAZONO]METHYL}PHENYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound with the molecular formula C30H26N2O8 and a molecular weight of 542.5 g/mol. This compound features a unique structure that includes a naphthodioxin moiety, a hydrazinylidene group, and a trimethoxybenzoate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Z)-2-(2,3-DIHYDRONAPHTHO[2,3-B][1,4]DIOXIN-2-YLCARBONYL)HYDRAZONO]METHYL}PHENYL 3,4,5-TRIMETHOXYBENZOATE typically involves multiple stepsThe final step involves esterification with 3,4,5-trimethoxybenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-{[(Z)-2-(2,3-DIHYDRONAPHTHO[2,3-B][1,4]DIOXIN-2-YLCARBONYL)HYDRAZONO]METHYL}PHENYL 3,4,5-TRIMETHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine or amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
- **Reduction
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
属性
分子式 |
C30H26N2O8 |
|---|---|
分子量 |
542.5g/mol |
IUPAC 名称 |
[3-[(Z)-(2,3-dihydrobenzo[g][1,4]benzodioxine-3-carbonylhydrazinylidene)methyl]phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C30H26N2O8/c1-35-25-14-21(15-26(36-2)28(25)37-3)30(34)39-22-10-6-7-18(11-22)16-31-32-29(33)27-17-38-23-12-19-8-4-5-9-20(19)13-24(23)40-27/h4-16,27H,17H2,1-3H3,(H,32,33)/b31-16- |
InChI 键 |
AHHJJMPRKQKQEB-ACXHZZMFSA-N |
手性 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC(=C2)/C=N\NC(=O)C3COC4=CC5=CC=CC=C5C=C4O3 |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC(=C2)C=NNC(=O)C3COC4=CC5=CC=CC=C5C=C4O3 |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC(=C2)C=NNC(=O)C3COC4=CC5=CC=CC=C5C=C4O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-[({[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}carbothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B448663.png)
![N'-[1-(2,4-dimethylphenyl)ethylidene]nonanohydrazide](/img/structure/B448664.png)
![4-(dimethylamino)-N'-[1-(2,4-dimethylphenyl)ethylidene]benzohydrazide](/img/structure/B448665.png)
![N~5~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B448667.png)
![5-nitro-6-(2-toluidino)-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B448668.png)

![N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-methoxybenzohydrazide](/img/structure/B448672.png)
![2-phenoxy-N-[4-({4-[(2-phenoxybutanoyl)amino]cyclohexyl}methyl)cyclohexyl]butanamide](/img/structure/B448677.png)
![3-chloro-N-{4-[(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}-1-benzothiophene-2-carboxamide](/img/structure/B448678.png)
![N'-[1-(4-bromophenyl)ethylidene]-4-tert-butylbenzohydrazide](/img/structure/B448680.png)


![N'-[1-(2-naphthyl)ethylidene]hexanohydrazide](/img/structure/B448685.png)
